molecular formula C24H21FN4OS B12928118 3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide CAS No. 832081-98-8

3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide

Cat. No.: B12928118
CAS No.: 832081-98-8
M. Wt: 432.5 g/mol
InChI Key: MBZRPCJUWSNHJH-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide is a complex organic compound that features a quinoxaline core substituted with a piperidine ring, a thiophene ring, and a benzamide group The presence of a fluorine atom adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a suitable dicarbonyl compound.

    Introduction of the Piperidine Ring: This step might involve nucleophilic substitution reactions where the piperidine ring is introduced to the quinoxaline core.

    Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Addition of the Benzamide Group: The final step could involve the formation of an amide bond between the quinoxaline derivative and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the piperidine nitrogen.

    Reduction: Reduction reactions might target the quinoxaline core or the benzamide group.

    Substitution: Halogen substitution reactions can occur at the fluorine atom or other positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels. The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-(2-(piperidin-1-yl)quinoxalin-6-yl)benzamide: Lacks the thiophene ring.

    N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide: Lacks the fluorine atom.

    3-Fluoro-N-(3-(thiophen-2-yl)quinoxalin-6-yl)benzamide: Lacks the piperidine ring.

Uniqueness

The presence of the fluorine atom, piperidine ring, and thiophene ring in 3-Fluoro-N-(2-(piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-yl)benzamide makes it unique. These structural features can significantly influence its chemical reactivity, biological activity, and physical properties.

Properties

CAS No.

832081-98-8

Molecular Formula

C24H21FN4OS

Molecular Weight

432.5 g/mol

IUPAC Name

3-fluoro-N-(2-piperidin-1-yl-3-thiophen-2-ylquinoxalin-6-yl)benzamide

InChI

InChI=1S/C24H21FN4OS/c25-17-7-4-6-16(14-17)24(30)26-18-9-10-19-20(15-18)27-22(21-8-5-13-31-21)23(28-19)29-11-2-1-3-12-29/h4-10,13-15H,1-3,11-12H2,(H,26,30)

InChI Key

MBZRPCJUWSNHJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)N=C2C5=CC=CS5

Origin of Product

United States

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